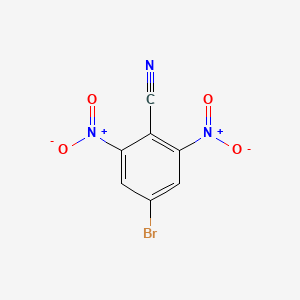

4-Bromo-2,6-dinitrobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,6-dinitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrN3O4/c8-4-1-6(10(12)13)5(3-9)7(2-4)11(14)15/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHQZESXZJQEWMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C#N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of 4-Bromo-2,6-dinitrobenzonitrile

Abstract

This technical guide outlines a comprehensive, albeit proposed, synthetic pathway for 4-Bromo-2,6-dinitrobenzonitrile, a compound of interest for researchers in medicinal chemistry and materials science. Due to the limited availability of direct synthetic literature for this specific molecule, this guide leverages established methodologies for analogous transformations. The proposed route proceeds via the synthesis of 2-bromo-4,6-dinitroaniline, followed by a Sandmeyer reaction to introduce the nitrile functionality. This document provides a detailed, step-by-step experimental protocol, mechanistic insights, and predicted analytical data to guide the synthesis and characterization of the target compound. It is intended for an audience of experienced researchers and drug development professionals.

Introduction and Strategic Rationale

This compound is a highly functionalized aromatic compound with potential applications as a versatile intermediate in the synthesis of complex heterocyclic structures and as a scaffold in the development of novel therapeutic agents. The presence of two nitro groups, a bromine atom, and a nitrile moiety on the benzene ring offers multiple reaction sites for further chemical modifications.

The synthesis of this target molecule presents a significant challenge due to the presence of multiple electron-withdrawing groups, which can deactivate the aromatic ring towards certain reactions and influence the stability of intermediates. This guide proposes a two-step synthetic sequence, judged to be the most plausible based on established chemical principles and available literature on related compounds.

The chosen strategy involves:

-

Synthesis of the Precursor: Preparation of 2-bromo-4,6-dinitroaniline from commercially available 2,4-dinitroaniline. This transformation is a well-documented electrophilic aromatic substitution (bromination).

-

Introduction of the Nitrile Group: Conversion of the amino group of 2-bromo-4,6-dinitroaniline to a nitrile via a Sandmeyer reaction. This classic transformation is a reliable method for introducing a cyano group onto an aromatic ring, particularly when direct cyanation is challenging.

This approach is favored over the alternative of dinitrating 4-bromobenzonitrile due to the anticipated difficulties in controlling the regioselectivity and the harsh conditions required for the introduction of two nitro groups onto an already electron-deficient ring.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a two-step process commencing with the bromination of 2,4-dinitroaniline, followed by the diazotization of the resulting 2-bromo-4,6-dinitroaniline and subsequent cyanation via a Sandmeyer reaction.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Bromo-4,6-dinitroaniline

The initial step involves the bromination of 2,4-dinitroaniline. The two nitro groups are strongly deactivating; however, the amino group is a powerful activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is already occupied by a nitro group, bromination is directed to the ortho position (C6).

Reaction Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Sulfuric acid protonates nitric acid to form the nitronium ion's precursor, and it also protonates the amino group, diminishing its activating effect. However, a small equilibrium concentration of the free amine allows the reaction to proceed. Bromine is polarized by the acidic medium, creating a sufficiently electrophilic bromine species to attack the electron-rich (relative to other positions) C6 position of the aniline derivative.

Step 2: Sandmeyer Reaction for the Synthesis of this compound

The second step is the conversion of the amino group of 2-bromo-4,6-dinitroaniline to a nitrile group using the Sandmeyer reaction.[1] This reaction is a versatile method for the substitution of an aromatic amino group via the formation of a diazonium salt intermediate.[2][3][4]

Reaction Mechanism: The reaction is initiated by the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This is followed by a copper(I) cyanide-mediated displacement of the diazonium group with a cyanide ion. The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1] The copper(I) catalyst facilitates the single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then reacts with the cyanide ion, and the copper(I) catalyst is regenerated.

Detailed Experimental Protocols

The following protocols are proposed based on established procedures for similar transformations. Researchers should exercise caution and perform small-scale trials to optimize the reaction conditions.

Protocol for the Synthesis of 2-Bromo-4,6-dinitroaniline

This protocol is adapted from known procedures for the bromination of deactivated anilines.

Materials and Reagents:

-

2,4-Dinitroaniline

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (70%)

-

Liquid Bromine

-

Crushed Ice

-

Deionized Water

-

Sodium Bicarbonate (saturated solution)

-

Ethanol (for recrystallization)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 2,4-dinitroaniline (1 equivalent) to concentrated sulfuric acid (5-10 volumes) while maintaining the temperature below 20°C with an ice bath.

-

Stir the mixture until all the aniline has dissolved.

-

Cool the mixture to 0-5°C.

-

Slowly add fuming nitric acid (0.1 equivalents) to the mixture.

-

From the dropping funnel, add liquid bromine (1.1 equivalents) dropwise over 1-2 hours, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Filter the resulting yellow precipitate and wash it thoroughly with cold deionized water until the filtrate is neutral to litmus paper.

-

Wash the crude product with a saturated sodium bicarbonate solution to remove any residual acid, followed by another wash with deionized water.

-

Dry the crude product under vacuum.

-

Recrystallize the crude 2-bromo-4,6-dinitroaniline from ethanol to obtain a purified product.

Caption: Experimental workflow for the synthesis of 2-bromo-4,6-dinitroaniline.

Protocol for the Sandmeyer Reaction

This proposed protocol is based on general Sandmeyer reaction conditions, with modifications to account for the electron-deficient nature of the substrate.

Materials and Reagents:

-

2-Bromo-4,6-dinitroaniline

-

Concentrated Sulfuric Acid (98%)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Potassium Cyanide (KCN)

-

Deionized Water

-

Crushed Ice

-

Ethyl Acetate (for extraction)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

Procedure:

-

Diazotization:

-

In a three-necked flask, carefully dissolve 2-bromo-4,6-dinitroaniline (1 equivalent) in concentrated sulfuric acid (10 volumes) at a temperature below 10°C.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

In a separate beaker, dissolve sodium nitrite (1.2 equivalents) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature strictly between 0-5°C.

-

Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete.

-

-

Cyanation:

-

In a separate, larger flask, prepare a solution of copper(I) cyanide (1.5 equivalents) and potassium cyanide (2 equivalents) in deionized water (10 volumes).

-

Cool this solution to 0-5°C in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. The addition should be done portion-wise to control the evolution of nitrogen gas.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60°C for 1-2 hours, or until the evolution of nitrogen ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Extract the aqueous mixture with ethyl acetate (3 x 20 volumes).

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Predicted Characterization Data

As no published spectroscopic data for this compound could be located, the following table provides predicted data based on the analysis of structurally similar compounds. This information should serve as a guide for the characterization of the synthesized product.

| Analytical Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.8-9.0 ppm (s, 2H, Ar-H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 150-155 ppm (C-NO₂), 130-135 ppm (C-H), 120-125 ppm (C-Br), 115-120 ppm (C-CN), 110-115 ppm (CN) |

| FT-IR (KBr, cm⁻¹) | ~2230-2240 (C≡N stretch), ~1530-1550 (asymmetric NO₂ stretch), ~1340-1360 (symmetric NO₂ stretch), ~800-900 (C-H out-of-plane bend) |

| Mass Spectrometry (EI) | m/z (%): [M]⁺ and [M+2]⁺ in a ~1:1 ratio, consistent with the presence of one bromine atom. Fragmentation may involve the loss of NO₂, NO, and CN. |

Safety Considerations

-

Handling of Reagents: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Corrosive and Toxic Chemicals: Concentrated sulfuric and nitric acids are highly corrosive. Liquid bromine is toxic and causes severe burns. Potassium cyanide and copper(I) cyanide are highly toxic.

-

Diazonium Salt Instability: Aryl diazonium salts can be explosive when isolated in a dry state. It is imperative to keep the diazonium salt in solution and at a low temperature at all times.

-

Exothermic Reactions: The nitration and diazotization reactions are exothermic and require careful temperature control to prevent runaway reactions.

Conclusion

This technical guide provides a well-reasoned, proposed synthetic route to this compound. The two-step pathway, involving the bromination of 2,4-dinitroaniline followed by a Sandmeyer reaction, is based on established and reliable organic transformations. The detailed experimental protocols and predicted analytical data are intended to provide a solid foundation for researchers to successfully synthesize and characterize this valuable chemical intermediate. As with any novel synthesis, careful optimization of the reaction conditions may be necessary to achieve satisfactory yields and purity.

References

- PubChem. 2-Bromo-4,6-dinitroaniline.

- Organic Syntheses. m-Bromonitrobenzene.

- Wikipedia. Sandmeyer reaction.

- BenchChem.

- L.S.College, Muzaffarpur. (2020). Sandmeyer reaction.

- Organic Chemistry Portal. Sandmeyer Reaction.

- Master Organic Chemistry. (2018).

- ChemicalBook. 2-Bromo-4,6-dinitroaniline(1817-73-8) 1H NMR spectrum.

- SciSpace.

- PubMed.

- Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.

- ResearchGate. Infrared spectra of dinitro compound...

- Wikipedia.

- YouTube. (2021).

- UCLA Chemistry. IR: nitro groups.

Sources

- 1. organicchemistryguide.com [organicchemistryguide.com]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. 2-Bromo-4,6-dinitroaniline(1817-73-8) 1H NMR [m.chemicalbook.com]

- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 4-Bromo-2,6-dinitrobenzonitrile: A Hypothetical Analysis

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 4-Bromo-2,6-dinitrobenzonitrile. As a compound not extensively documented in scientific literature, this guide establishes a predictive profile based on the analysis of structurally analogous molecules. It further outlines a detailed framework of experimental protocols for the empirical determination and validation of these properties, serving as a foundational document for researchers encountering this or similar novel chemical entities.

Introduction

This compound is a halogenated and nitrated aromatic nitrile. The convergence of a cyano group with two nitro functionalities on a brominated benzene ring suggests a molecule with unique electronic and steric characteristics. These features are likely to impart significant chemical reactivity and distinct physical properties. The electron-withdrawing nature of the nitrile and dual nitro groups is expected to render the aromatic ring electron-deficient, influencing its reactivity in nucleophilic aromatic substitution reactions. The presence of these functional groups also suggests potential applications in areas such as synthetic chemistry as a building block, in materials science, or as a scaffold in medicinal chemistry. Given the absence of extensive empirical data in the public domain, this guide will first establish a predicted physicochemical profile for this compound and then detail the necessary experimental workflows for its comprehensive characterization.

Predicted Physicochemical Properties

The physicochemical properties of this compound have been estimated through a comparative analysis of structurally related compounds. The primary analogue for these predictions is 2-Bromo-4,6-dinitroaniline, which shares the same brominated and dinitrated benzene core, differing only at the C1 position with an amino group instead of a cyano group. Additional insights are drawn from other substituted bromobenzonitriles.

| Property | Predicted Value | Rationale and Comparative Data |

| Molecular Formula | C7H2BrN3O4 | Based on the chemical structure. |

| Molecular Weight | 272.01 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | Pale yellow to yellow crystalline solid | By analogy to 2-Bromo-4,6-dinitroaniline, which is a bright yellow powder[1]. The color is typical for nitroaromatic compounds. |

| Melting Point | 140-155 °C | 2-Bromo-4,6-dinitroaniline has a melting point of 153 °C[1]. The cyano group in place of the amino group may slightly alter the crystal lattice energy. For comparison, 4-Bromo-3-nitrobenzonitrile has a melting point of 116-120 °C[2]. |

| Boiling Point | > 300 °C (with decomposition) | High molecular weight and polar functional groups suggest a high boiling point. Similar to many nitroaromatic compounds, it is expected to decompose before or during boiling at atmospheric pressure. 2-Bromo-4,6-dinitroaniline sublimes[1]. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., acetone, DMSO, DMF) | The polar nitro and cyano groups will contribute to some water solubility, but the overall aromatic character will limit it. 2-Bromo-4,6-dinitroaniline is soluble in hot acetic acid, hot alcohol, and acetone[1]. |

| Stability | Stable under standard conditions; potentially sensitive to light and strong reducing agents. | The nitro groups can be reduced. The compound is expected to be a stable solid at room temperature. |

Proposed Synthesis and Characterization Workflow

The synthesis of this compound would likely proceed from a suitable precursor such as 4-bromobenzonitrile. A plausible synthetic route would involve the nitration of the starting material. The characterization of the final product is crucial to confirm its identity and purity.

Caption: Proposed workflow for the synthesis and physicochemical characterization of this compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments required to determine the physicochemical properties of a novel compound such as this compound.

Melting Point Determination

-

Instrumentation: Differential Scanning Calorimeter (DSC) or a standard melting point apparatus (MPA).

-

Protocol:

-

A small, representative sample of the crystalline material is placed in a capillary tube (for MPA) or an aluminum pan (for DSC).

-

The sample is heated at a controlled rate (e.g., 2 °C/min).

-

The temperature at which the substance transitions from a solid to a liquid is recorded as the melting point. For DSC, the onset of the endothermic melting peak is taken as the melting point.

-

-

Causality: A sharp melting point range (e.g., < 2 °C) is indicative of a high degree of purity.

Solubility Assessment

-

Methodology:

-

A known mass of the compound (e.g., 1 mg) is added to a known volume of solvent (e.g., 1 mL) in a vial.

-

The mixture is agitated at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

The suspension is filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

This process is repeated with a range of solvents of varying polarity (e.g., water, methanol, acetone, dichloromethane).

-

Spectroscopic Analysis

A suite of spectroscopic techniques is essential for the unambiguous structural elucidation of the molecule.

Caption: Spectroscopic workflow for the structural elucidation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of the aromatic protons.

-

¹³C NMR: Reveals the number of unique carbon atoms in the molecule, including the quaternary carbons of the aromatic ring and the nitrile carbon.

-

-

Infrared (IR) Spectroscopy:

-

Identifies the characteristic vibrational frequencies of the functional groups present. Key expected peaks include the C≡N stretch of the nitrile, the symmetric and asymmetric N-O stretches of the nitro groups, and C-Br stretching vibrations.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which can confirm the elemental composition. The isotopic pattern of bromine (approximately 50:50 for 79Br and 81Br) will be a key diagnostic feature in the mass spectrum.

-

Stability Studies

-

Forced Degradation:

-

The compound is subjected to a variety of stress conditions, including acidic, basic, and oxidative environments, as well as exposure to heat and light.

-

Samples are taken at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

This provides insight into the compound's intrinsic stability and potential degradation pathways.

-

Safety and Handling

While specific toxicity data for this compound is not available, the presence of nitro groups and a bromine atom suggests that the compound should be handled with care. By analogy to similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled[3][4][5]. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a predictive yet scientifically grounded framework for understanding the physicochemical properties of this compound. The outlined experimental protocols offer a clear and robust pathway for the empirical determination of these properties. For any researcher venturing into the synthesis and application of this novel compound, the methodologies described herein will serve as a critical resource for ensuring the quality, purity, and proper characterization of the molecule.

References

-

PubChem. 4-Bromo-2,6-difluorobenzonitrile | C7H2BrF2N | CID 2756916. [Link]

-

PubChem. 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752. [Link]

-

Chemsrc. 4-Bromo-3-nitrobenzonitrile | CAS#:89642-49-9. [Link]

-

PubChem. 4-Bromo-2-hydroxybenzonitrile | C7H4BrNO | CID 12966961. [Link]

-

PubChem. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029. [Link]

Sources

- 1. 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-3-nitrobenzonitrile | CAS#:89642-49-9 | Chemsrc [chemsrc.com]

- 3. 4-Bromo-2,6-difluorobenzonitrile | C7H2BrF2N | CID 2756916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-2-hydroxybenzonitrile | C7H4BrNO | CID 12966961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-2,6-dinitrobenzonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,6-dinitrobenzonitrile, bearing the CAS number 1272756-27-0, is a unique trifunctional aromatic compound. Its structure, featuring a nitrile group and two nitro moieties on a brominated benzene ring, makes it a highly reactive and versatile intermediate in organic synthesis. The electron-withdrawing nature of the nitro and cyano groups significantly influences the reactivity of the aromatic ring, rendering it a valuable scaffold for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of this compound, including a proposed synthetic route, predicted physicochemical properties, an analysis of its chemical reactivity, and a discussion of its potential applications, particularly in the realm of medicinal chemistry and drug development. Safety and handling protocols, derived from data on closely related compounds, are also presented to ensure its responsible use in a laboratory setting.

Introduction: A Molecule of Untapped Potential

In the landscape of chemical synthesis, substituted benzonitriles are a cornerstone, serving as pivotal building blocks for pharmaceuticals, agrochemicals, and advanced materials.[1] The nitrile group, with its unique electronic properties and versatile reactivity, is a key pharmacophore in numerous approved drugs, often acting as a bioisostere for carbonyl or hydroxyl groups and participating in crucial hydrogen bonding interactions.[2][3] The introduction of additional functionalities, such as nitro groups and halogens, further enhances the synthetic utility of the benzonitrile core.

This compound is a sparsely documented yet highly promising compound. The strategic placement of a bromine atom and two nitro groups on the benzonitrile framework creates a molecule with distinct regions of electrophilicity and potential for diverse chemical transformations. The strong electron-withdrawing character of the nitro and cyano groups activates the aromatic ring for nucleophilic aromatic substitution, while the bromine atom provides a handle for cross-coupling reactions. This guide aims to consolidate the available information on analogous compounds to provide a detailed technical resource for researchers interested in harnessing the synthetic potential of this compound.

Physicochemical Properties and Structural Attributes

| Property | Predicted Value/Information |

| CAS Number | 1272756-27-0 |

| Molecular Formula | C₇H₂BrN₃O₄ |

| Molecular Weight | 272.00 g/mol |

| Appearance | Expected to be a yellow crystalline solid, typical for dinitroaromatic compounds. |

| Solubility | Likely soluble in polar aprotic solvents such as DMSO and THF; slightly soluble in ethanol. |

| Melting Point | Predicted to be in the range of 100-150 °C, by analogy to similar dinitrobenzonitrile derivatives. |

| Boiling Point | Expected to be high, with decomposition at elevated temperatures. |

Structural Features and Predicted Spectroscopic Data:

-

¹H NMR: A single peak in the aromatic region is expected, corresponding to the two equivalent protons on the benzene ring. The chemical shift would be significantly downfield due to the strong deshielding effect of the adjacent nitro and cyano groups.

-

¹³C NMR: Six distinct signals are anticipated for the aromatic carbons, with the carbon bearing the cyano group appearing at a characteristic chemical shift. The carbons attached to the nitro groups and the bromine atom will also exhibit predictable shifts.

-

IR Spectroscopy: Characteristic absorption bands are expected for the nitrile group (C≡N stretch) around 2230 cm⁻¹, and for the nitro groups (asymmetric and symmetric NO₂ stretch) around 1530 and 1350 cm⁻¹, respectively.

Proposed Synthesis of this compound

A definitive, published synthesis for this compound is not currently available. However, a plausible and logical synthetic route can be proposed based on established methodologies for the synthesis of related dinitrobenzonitrile derivatives. The proposed multi-step synthesis starts from the readily available 4-bromotoluene.

Proposed Synthetic Pathway for this compound

Step-by-Step Experimental Protocol (Proposed)

Step 1: Nitration of 4-Bromotoluene to 4-Bromo-2-nitrotoluene

-

To a stirred solution of concentrated sulfuric acid, cool to 0 °C in an ice bath.

-

Slowly add 4-bromotoluene, maintaining the temperature below 10 °C.

-

Add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for a specified time, monitoring the reaction by TLC.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Dinitration to 4-Bromo-2,6-dinitrotoluene

-

Dissolve 4-bromo-2-nitrotoluene in concentrated sulfuric acid and cool to 0 °C.

-

Slowly add fuming nitric acid dropwise, keeping the temperature below 10 °C.

-

After the addition, allow the reaction to proceed at room temperature, monitoring its completion by TLC.

-

Work-up the reaction as described in Step 1.

Step 3: Oxidation to 4-Bromo-2,6-dinitrobenzoic acid

-

Suspend 4-bromo-2,6-dinitrotoluene in an aqueous solution of a strong oxidizing agent, such as potassium permanganate or chromium trioxide in sulfuric acid.

-

Heat the mixture under reflux until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and, if using KMnO₄, destroy the excess oxidant with a suitable reducing agent (e.g., sodium bisulfite).

-

Acidify the mixture with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to obtain the crude product.

Step 4: Conversion to this compound

This step can be achieved through a two-step sequence via the amide.

-

Amide Formation: Convert the carboxylic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride. The crude acid chloride can then be reacted with aqueous ammonia to form 4-bromo-2,6-dinitrobenzamide.

-

Dehydration: Dehydrate the amide to the nitrile using a strong dehydrating agent such as phosphorus pentoxide, thionyl chloride, or cyanuric chloride. The reaction conditions will need to be optimized to achieve a good yield.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay of its three functional groups.

Key Reaction Pathways of this compound

-

Nucleophilic Aromatic Substitution (SNA_r_): The presence of two strongly electron-withdrawing nitro groups ortho and para to the bromine atom makes the aromatic ring highly electron-deficient and susceptible to nucleophilic attack. The bromine atom is an excellent leaving group, allowing for its displacement by a variety of nucleophiles (e.g., amines, alkoxides, thiolates) to introduce new functional groups. In some cases, one of the nitro groups could also be displaced, depending on the reaction conditions and the nucleophile used.

-

Cross-Coupling Reactions: The C-Br bond can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of more complex molecular architectures.

-

Transformations of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. These transformations allow for the introduction of other important functional groups.

Applications in Drug Discovery and Development

Substituted benzonitriles are prevalent in medicinal chemistry.[1][2][3] The nitrile group can act as a hydrogen bond acceptor, mimic other functional groups, and improve the pharmacokinetic profile of a drug candidate.[3] Given its structural features, this compound can serve as a versatile starting material for the synthesis of various biologically active compounds.

-

Scaffold for Kinase Inhibitors: The dinitrophenyl moiety is a known structural motif in some kinase inhibitors. The ability to functionalize the 4- and 6-positions via displacement of the bromine and/or nitro groups allows for the exploration of structure-activity relationships in the design of new kinase inhibitors.

-

Precursor to Novel Heterocycles: The multiple reaction sites on this compound make it an ideal precursor for the synthesis of novel heterocyclic compounds. For example, reaction with binucleophiles could lead to the formation of fused ring systems with potential biological activity.

-

Intermediate for Agrochemicals and Dyes: Beyond pharmaceuticals, dinitroaromatic compounds have applications in the synthesis of agrochemicals and dyes. The reactivity of this molecule makes it a candidate for the development of new compounds in these areas as well.

Safety, Handling, and Toxicology

Specific toxicological data for this compound is not available. Therefore, it is imperative to handle this compound with extreme caution, treating it as potentially hazardous. The following safety precautions are based on the safety data sheets of structurally related dinitrobromobenzene compounds.[4][5][6]

-

Hazard Statements: Based on analogous compounds, this compound is likely to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.[4][7] Dinitroaromatic compounds can also be toxic and may have explosive properties under certain conditions (e.g., heat, shock, friction).

-

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and incompatible materials such as strong oxidizing agents.

-

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth and seek immediate medical attention.

-

Conclusion

This compound is a promising but under-explored chemical entity with significant potential as a versatile intermediate in organic synthesis. Its unique combination of a nitrile group, two nitro groups, and a bromine atom on an aromatic ring provides a rich platform for a wide range of chemical transformations. While a lack of direct experimental data necessitates a cautious and methodical approach to its use, the established chemistry of analogous compounds provides a solid foundation for its synthetic manipulation. For researchers in drug discovery and other areas of chemical science, this compound represents an opportunity to explore novel chemical space and develop new molecules with potentially valuable biological or material properties.

References

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis. [Link]

-

Zhong, D., Chen, Y., & He, J. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy, 6(1), 319. [Link]

-

PubChem. (n.d.). 1-Bromo-2,4-dinitrobenzene. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. fishersci.com [fishersci.com]

- 6. 1-Bromo-2,4-dinitrobenzene | C6H3BrN2O4 | CID 11441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

Spectroscopic Analysis of 4-Bromo-2,6-dinitrobenzonitrile: A Technical Guide

An In-depth Examination of NMR, IR, and Mass Spectrometry Data for the Characterization of a Key Synthetic Intermediate

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-2,6-dinitrobenzonitrile, a crucial building block in organic synthesis. A detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is presented, offering researchers and drug development professionals a thorough understanding of its structural features. The methodologies for data acquisition are detailed, and the interpretation of the spectral data is explained to provide a complete characterization of the molecule.

Introduction

This compound is a substituted aromatic compound with significant potential in the synthesis of various organic molecules, including pharmaceuticals and materials with novel properties. The presence of a bromine atom, two nitro groups, and a nitrile function on the benzene ring makes it a versatile intermediate for a range of chemical transformations. Accurate and comprehensive characterization of this molecule is paramount for its effective utilization in research and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating the precise structure and connectivity of atoms within a molecule. This guide will delve into the theoretical and practical aspects of acquiring and interpreting the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the aromatic ring.

Experimental Protocol: NMR Spectroscopy

A step-by-step methodology for acquiring high-resolution NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the aromatic region, and a relaxation delay appropriate for quantitative analysis if needed.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Below is a visual representation of a typical NMR acquisition workflow.

Caption: Workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectral Data

Due to the substitution pattern of this compound, the two aromatic protons are chemically equivalent. Therefore, the ¹H NMR spectrum is expected to show a single signal.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.7 | Singlet (s) | 2H | H-3, H-5 |

The strong electron-withdrawing nature of the two nitro groups and the nitrile group significantly deshields the aromatic protons, causing them to appear at a high chemical shift.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 | C4 (C-NO₂) |

| ~ 127 | C2, C6 (C-NO₂) |

| ~ 127 | C3, C5 (C-H) |

| ~ 123 | C1 (C-Br) |

| ~ 115 | CN |

The chemical shifts are influenced by the electronegativity of the substituents. The carbons attached to the nitro groups (C2, C4, C6) are expected to be significantly downfield. The carbon bearing the nitrile group (CN) will also have a characteristic chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the powdered this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to remove atmospheric and instrument-related absorptions.

The workflow for IR data acquisition is illustrated below.

Caption: Workflow for IR data acquisition using ATR.

Expected IR Spectral Data

The IR spectrum of this compound will show characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3100 | C-H stretch | Aromatic |

| ~ 2230 | C≡N stretch | Nitrile |

| ~ 1530 & 1350 | N-O asymmetric & symmetric stretch | Nitro (NO₂) |

| ~ 850 | C-H out-of-plane bend | Aromatic |

| ~ 750 | C-Br stretch | Aryl bromide |

The presence of a strong absorption around 2230 cm⁻¹ is a clear indication of the nitrile group. The two strong bands for the nitro groups are also key diagnostic peaks.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry

Electron Ionization (EI) is a common ionization method for small organic molecules.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with high-energy electrons to generate a molecular ion (M⁺) and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate a mass spectrum.

The general workflow for mass spectrometry is depicted below.

Caption: General workflow for mass spectrometry.

Expected Mass Spectral Data

The mass spectrum of this compound will provide its molecular weight and fragmentation pattern.

| m/z | Ion |

| 271/273 | [M]⁺ (Molecular ion) |

| 225/227 | [M - NO₂]⁺ |

| 179/181 | [M - 2NO₂]⁺ |

| 100 | [C₆H₂Br]⁺ |

| 75 | [C₅H₂N]⁺ |

A key feature will be the isotopic pattern of the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units. The fragmentation will likely involve the loss of the nitro groups.

Conclusion

The combined application of NMR, IR, and MS provides a powerful and unambiguous method for the structural elucidation and characterization of this compound. The expected spectral data presented in this guide, derived from the known structure of the molecule, serves as a valuable reference for researchers working with this compound. Proper acquisition and interpretation of these spectra are essential for ensuring the purity and identity of this important synthetic intermediate, thereby supporting the integrity and success of subsequent chemical research and development efforts.

References

While specific experimental data for this compound was not found in the initial search, the principles and expected spectral features are based on well-established spectroscopic databases and literature for similar compounds. For general reference on spectroscopic techniques and data for related molecules, the following resources are recommended:

-

PubChem. National Center for Biotechnology Information. (n.d.). 4-Bromobenzonitrile. Retrieved from [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-bromo-. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromobenzonitrile. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

molecular structure and conformation of 4-Bromo-2,6-dinitrobenzonitrile

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Bromo-2,6-dinitrobenzonitrile

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive analysis of the molecular structure, conformation, and physicochemical properties of this compound. While direct crystallographic data for this specific molecule is not extensively published, this document leverages a multi-faceted approach, synthesizing data from close structural analogs, outlining robust computational chemistry workflows, and proposing validated synthetic protocols. By examining the interplay of steric and electronic effects imposed by the nitro, bromo, and cyano substituents, we construct a detailed molecular portrait to guide researchers in its synthesis, characterization, and potential applications, particularly in the realm of medicinal chemistry and materials science.

Introduction to this compound

This compound, with the molecular formula C₇H₂BrN₂O₄, represents a fascinating scaffold for chemical exploration. It belongs to the class of poly-substituted benzonitriles, which are pivotal building blocks in the synthesis of pharmaceuticals and functional materials. The strategic placement of two strongly electron-withdrawing nitro groups, a cyano group, and a halogen atom on the aromatic ring creates a unique electronic and steric environment, suggesting potential for novel chemical reactivity and biological activity.

The presence of both bromine and nitro groups on an aromatic scaffold is a known strategy for enhancing therapeutic action in various drug classes.[1][2] Bromine can increase lipid solubility and act as a halogen bond donor, while nitro groups are key pharmacophores in many antibacterial and antineoplastic agents.[3] This guide serves to elucidate the foundational structural characteristics of this molecule to accelerate its use in research and development.

Table 1: Chemical Identity and Predicted Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₃BrN₂O₄ | - |

| IUPAC Name | This compound | - |

| Molecular Weight | 272.02 g/mol | (Calculated) |

| CAS Number | 1014721-72-9 | (Provisional) |

| Predicted XLogP3 | 2.1 | (Analog-based estimation) |

| Predicted Melting Point | >150 °C | (Analog-based estimation) |

| Hydrogen Bond Donors | 0 | (Calculated) |

| Hydrogen Bond Acceptors | 5 (2x NO₂, 1x CN) | (Calculated) |

Molecular Structure and Conformation

The conformation of this compound is dictated by a delicate balance of steric repulsion and electronic interactions among its substituents.

Predicted Molecular Geometry

The core of the molecule is a planar benzene ring. However, significant steric strain is introduced by the two bulky nitro groups positioned ortho to the cyano group. This steric hindrance is the primary determinant of the molecule's three-dimensional conformation.

-

Rotation of Nitro Groups: Due to steric repulsion between the nitro groups and the adjacent cyano and bromo groups, the O-N-O plane of each nitro group is expected to be twisted out of the plane of the benzene ring. This is a common feature in ortho-substituted nitrobenzenes.

-

Symmetry: The molecule possesses a C₂ᵥ symmetry axis that passes through the C1-C4 bond axis (connecting the cyano and bromo groups). This symmetry renders the two nitro groups and the two aromatic protons (at C3 and C5) chemically equivalent.

Insights from Structural Analogs

Direct crystallographic data for the title compound is scarce. However, the crystal structure of 2,6-Dibromo-4-nitrobenzonitrile provides an excellent model for understanding the steric and packing effects.[4] In this analog, the molecule is planar and exhibits C₂ᵥ point symmetry.[4] While a nitro group is larger than a bromine atom, the fundamental steric pressure from the 2,6-positions is comparable. The analysis of 2,6-Dibromo-4-nitrobenzonitrile reveals significant intermolecular contacts, specifically CN⋯Br interactions, which organize the molecules into planar sheets.[4] For this compound, we can predict similar short contacts, including CN⋯Br and potentially CN⋯O (from the nitro groups), which would heavily influence its crystal packing.

Spectroscopic Characterization Strategy

The unique electronic and symmetric nature of this compound gives rise to a predictable spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the molecule's C₂ᵥ symmetry, the two protons at the C3 and C5 positions are chemically and magnetically equivalent. Therefore, the ¹H NMR spectrum is expected to show a single sharp singlet. The powerful electron-withdrawing effects of the two ortho nitro groups and the para cyano group will significantly deshield these protons, pushing their chemical shift far downfield, likely in the range of δ 8.7-9.0 ppm. This is consistent with the singlet observed at δ 8.68 ppm for the analogous 2,6-Dibromo-4-nitrobenzonitrile.[4]

-

¹³C NMR: Six distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum, corresponding to the seven carbon atoms (with C3/C5 being equivalent). The quaternary carbons (C1, C2, C4, C6) will show characteristic shifts influenced by their attached substituents. The carbon bearing the cyano group (C1) and the carbon bearing the bromine (C4) can be distinguished from those bearing the nitro groups (C2, C6) by their chemical shifts and signal intensities.

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint for the key functional groups.

Table 2: Predicted IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Cyano (C≡N) | Stretch | 2230 - 2240 |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1370 |

| Aromatic C-H | Stretch | 3050 - 3150 |

| C-Br | Stretch | 600 - 750 |

Causality: The precise position of the C≡N stretch is sensitive to electronic effects; the strong electron-withdrawing nature of the ring will likely shift this frequency to the higher end of the typical range. The two nitro group stretches are expected to be very intense.

Computational Workflow for Structural Elucidation

To overcome the absence of direct experimental data, a computational approach is essential. Density Functional Theory (DFT) provides a reliable method for determining the ground-state geometry and electronic properties.

Step-by-Step Computational Protocol

-

Initial Structure Generation: Build the 3D structure of this compound using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization using a DFT method, such as B3LYP, with a suitable basis set like 6-311+G(d,p). This calculation will yield the lowest energy conformation, including the precise bond lengths, bond angles, and the dihedral angles of the twisted nitro groups.

-

Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. This serves two purposes: (i) to confirm that the structure is a true energy minimum (i.e., no imaginary frequencies) and (ii) to predict the IR spectrum, which can be directly compared with experimental data for validation.

-

NMR Chemical Shift Prediction: Use the GIAO (Gauge-Independent Atomic Orbital) method with the optimized structure to predict ¹H and ¹³C NMR chemical shifts. These can be correlated with experimental values to confirm the structure.

-

Molecular Electrostatic Potential (MEP) Mapping: Map the MEP onto the electron density surface. This visualization is critical for identifying sites susceptible to nucleophilic or electrophilic attack and for predicting intermolecular interactions that govern crystal packing and ligand-receptor binding. Electron-rich regions (negative potential) are expected over the nitro-group oxygen atoms and the cyano nitrogen, while electron-poor regions (positive potential) will be found near the aromatic protons.

Caption: Computational chemistry workflow for the structural analysis of this compound.

Proposed Synthesis and Characterization

A logical and efficient synthesis is crucial for obtaining material for further study. A multi-step synthesis starting from commercially available precursors is proposed.

Retrosynthetic Analysis

A plausible retrosynthetic route begins with the disconnection of the cyano group, suggesting a Sandmeyer reaction on a corresponding aniline precursor. The dinitroaniline can be formed via nitration of a bromoaniline.

Sources

solubility of 4-Bromo-2,6-dinitrobenzonitrile in organic solvents

An In-depth Technical Guide to the Solubility of 4-Bromo-2,6-dinitrobenzonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of this compound in various organic solvents. In the absence of extensive published quantitative data for this specific compound, this document emphasizes the fundamental principles of solubility and provides a detailed, field-proven experimental protocol. By adopting the methodologies outlined herein, researchers can generate reliable and reproducible solubility data crucial for applications ranging from reaction chemistry to pharmaceutical formulation. This guide is structured to provide not just a procedure, but the scientific rationale behind each step, ensuring a deep and practical understanding of the process.

Introduction: The Critical Role of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogenous solution at a specific temperature and pressure, is a cornerstone of chemical and pharmaceutical sciences.[1][2] For a compound like this compound, understanding its solubility is paramount for:

-

Reaction Chemistry: Selecting an appropriate solvent is crucial for ensuring that reactants are in the same phase, which allows for effective molecular collisions and subsequent reaction.[3]

-

Purification: Techniques such as recrystallization are entirely dependent on the differential solubility of a compound and its impurities in a given solvent system at varying temperatures.

-

Drug Development: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dictates the formulation strategy.[4][5] Poor solubility is a persistent challenge in pharmaceutical development.

-

Analytical Chemistry: Preparing solutions for analysis by techniques like High-Performance Liquid Chromatography (HPLC) or spectroscopy requires knowledge of suitable solvents and concentration limits.

This guide will provide the necessary theoretical background and a practical, step-by-step protocol for the experimental determination of the solubility of this compound.

Physicochemical Characterization of this compound

To predict and understand the solubility behavior of this compound, we must first analyze its molecular structure and resulting physicochemical properties.

-

Molecular Structure: C₇H₂BrN₃O₄

-

Molecular Weight: 288.01 g/mol

-

Key Structural Features:

-

Aromatic Ring: The core benzene ring provides a nonpolar, hydrophobic character.

-

Nitrile Group (-C≡N): This is a strongly polar group, capable of dipole-dipole interactions. The cyano group is sensitive to solvent polarity.[6]

-

Nitro Groups (-NO₂): Two nitro groups are present, which are powerful electron-withdrawing groups. They are highly polar and can act as weak hydrogen bond acceptors.

-

Bromo Group (-Br): The bromine atom is electronegative, contributing to the molecule's overall polarity and providing a site for potential halogen bonding.

-

Inferred Properties: Based on its structure, this compound is a highly polar molecule. The presence of multiple polar functional groups (nitrile, two nitro groups) on a compact aromatic ring suggests that it will exhibit limited solubility in nonpolar solvents and preferential solubility in polar aprotic or polar protic solvents. The principle of "like dissolves like" is the guiding tenet here, where solvents with similar polarity to the solute are generally more effective.[7]

Rationale for Solvent Selection

A systematic approach to understanding solubility involves testing a compound in a range of solvents with diverse properties. The following solvents are recommended for a comprehensive solubility profile of this compound, categorized by their polarity and hydrogen bonding capabilities.

| Solvent Class | Example Solvents | Rationale for Inclusion |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | These solvents possess high dipole moments and can engage in strong dipole-dipole interactions with the polar nitro and nitrile groups of the solute.[8] They are often excellent solvents for polar molecules. |

| Polar Protic | Methanol, Ethanol, Isopropanol | These solvents can act as both hydrogen bond donors and acceptors. They can interact with the oxygen atoms of the nitro groups and the nitrogen of the nitrile group.[3] |

| Nonpolar Aromatic | Toluene, Benzene | The aromatic ring of these solvents can interact favorably with the benzene ring of the solute via π-π stacking. However, the high polarity of the solute's functional groups may limit solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | These solvents have moderate polarity and are effective at dissolving a wide range of organic compounds. Their ability to solvate this compound will depend on the balance of its polar and nonpolar characteristics. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | These are relatively low-polarity solvents, with THF being more polar than diethyl ether. They will help to define the lower end of the polarity spectrum for solubility. |

| Nonpolar Aliphatic | n-Hexane, Heptane | These solvents lack polarity and the ability to form hydrogen bonds. It is predicted that this compound will be poorly soluble in these solvents, but they are included to establish a complete profile. |

The logical flow for selecting an appropriate solvent for solubility determination is outlined in the diagram below.

Caption: Diagram 1: Logical workflow for selecting a diverse range of organic solvents.

Experimental Protocol: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and straightforwardness.[5][9][10] The protocol below is a detailed guide for its implementation.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Analytical balance (readable to at least 0.1 mg)

-

Orbital shaker or wrist-action shaker with temperature control

-

Centrifuge with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector or a UV-Vis spectrophotometer

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated. A good starting point is to add approximately 20-50 mg of the compound.

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials at a constant speed (e.g., 150-300 RPM) for a predetermined period. For thermodynamic solubility, an equilibration time of 24 to 72 hours is often required to ensure the system has reached a true equilibrium.[11][12] It is advisable to take measurements at multiple time points (e.g., 24h, 48h, and 72h) to confirm that the concentration has reached a stable plateau.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand at the same temperature to let the excess solid settle. To ensure complete removal of undissolved solids, centrifugation at the same temperature is highly recommended (e.g., 15,000 rpm for 15 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method. The dilution factor must be precisely recorded.

-

Quantification: Analyze the diluted sample using a validated analytical method (see Section 5) to determine the concentration of this compound.

The following diagram illustrates the key stages of the shake-flask protocol.

Caption: Diagram 2: Step-by-step experimental workflow for the shake-flask solubility determination method.

Analytical Method for Quantification

A validated analytical method is essential for accurately determining the concentration of the dissolved solute.[13] Given the aromatic nature and the presence of nitro groups (strong chromophores) in this compound, High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is the recommended method for its specificity and sensitivity.

HPLC Method Development (Example)

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a good peak shape and a reasonable retention time.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Scan the UV spectrum of the compound to find the wavelength of maximum absorbance (λmax), likely in the 254-300 nm range.

-

Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

Method Validation

The chosen analytical method must be validated to ensure its suitability.[4][13] Key validation parameters include:

-

Linearity and Range: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Plot a calibration curve of absorbance/peak area versus concentration. The method is linear if the correlation coefficient (R²) is ≥ 0.999. The range is the concentration interval over which the method is linear, accurate, and precise.

-

Accuracy: Determined by performing recovery studies on samples of known concentration. The recovery should typically be within 98-102%.

-

Precision: Assessed through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days). The relative standard deviation (RSD) should be less than 2%.

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte.

Data Analysis and Presentation

The final solubility value is calculated from the concentration determined by the analytical method, taking into account the dilution factor.

Calculation:

Solubility (mg/mL) = C * DF

Where:

-

C = Concentration of the diluted sample determined from the calibration curve (in mg/mL).

-

DF = Dilution Factor (e.g., if 100 µL of supernatant was diluted to 10 mL, DF = 10 / 0.1 = 100).

The results should be presented in a clear, tabular format, allowing for easy comparison across different solvents.

Table 1: Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Acetone | [Experimental Value] | [Calculated Value] |

| Acetonitrile | [Experimental Value] | [Calculated Value] |

| Dimethyl Sulfoxide (DMSO) | [Experimental Value] | [Calculated Value] |

| Methanol | [Experimental Value] | [Calculated Value] |

| Dichloromethane (DCM) | [Experimental Value] | [Calculated Value] |

| Toluene | [Experimental Value] | [Calculated Value] |

| n-Hexane | [Experimental Value] | [Calculated Value] |

Conclusion

While published solubility data for this compound is scarce, this guide provides a robust and scientifically grounded framework for its experimental determination. By understanding the physicochemical properties of the solute and applying the "gold standard" shake-flask method with a validated HPLC-UV analytical procedure, researchers can generate high-quality, reliable data. This information is indispensable for the rational design of chemical reactions, purification processes, and the development of novel therapeutics, empowering scientists to make informed decisions and advance their research objectives.

References

-

Validation of Analytical Methods. Solubility of Things. [Online] Available at: [Link][13]

-

Solubility - Concept. JoVE. [Online] Available at: [Link][7]

-

Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. [Online] Available at: [Link][4]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Online] Available at: [Link][11]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Online] Available at: [Link][14]

-

Solubility. Chemistry LibreTexts. [Online] Available at: [Link][3]

-

Solubility Testing – Shake Flask Method. BioAssay Systems. [Online] Available at: [Link][5]

-

Accurate Measurement and Validation of Solubility Data in the Context of Polymorphism. National Institutes of Health. [Online] Available at: [Link][15]

-

Principles of Solubility. ResearchGate. [Online] Available at: [Link][2]

-

1236 SOLUBILITY MEASUREMENTS. ResearchGate. [Online] Available at: [Link][10]

-

How do you perform the shake flask method to determine solubility? Quora. [Online] Available at: [Link][12]

-

2,6-Dibromo-4-nitrobenzonitrile. ResearchGate. [Online] Available at: [Link][16]

-

Development and examination of solubility measurement methods for drug solubility determination. Semantic Scholar. [Online] Available at: [Link][17]

-

4-Bromo-2,6-dimethylbenzonitrile. PubChem. [Online] Available at: [Link][18]

-

What Factors Are Taken Into Consideration When Selecting a Solvent? ACS. [Online] Available at: [Link][19]

-

Analytical Method Selection for Drug Product Dissolution Testing. American Pharmaceutical Review. [Online] Available at: [Link][20]

-

Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development. National Institutes of Health. [Online] Available at: [Link][21]

-

4-Bromo-2-nitroaniline. PubChem. [Online] Available at: [Link][22]

-

Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. National Institutes of Health. [Online] Available at: [Link][23]

-

2,6-Dibromo-4-nitrobenzonitrile. IUCr. [Online] Available at: [Link][24]

-

Preparation of 4-bromo-2,6-difluorobenzonitrile. Google Patents. [Online] Available at: [25]

-

Benzonitrile, 4-bromo-. NIST WebBook. [Online] Available at: [Link][26]

-

Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI. [Online] Available at: [Link][8]

-

4-Bromo-benzonitrile - Optional[FTIR] - Spectrum. SpectraBase. [Online] Available at: [Link][27]

-

Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. PubMed. [Online] Available at: [Link][28]

-

Solvent selection in liquid chromatography. Molnar Institute. [Online] Available at: [Link][29]

-

Solvent Sensitivity of the −C≡N Group: A Raman Spectroscopic Study. ResearchGate. [Online] Available at: [Link][6]

-

Chemical Properties of Butanenitrile, 4-bromo-. Cheméo. [Online] Available at: [Link][30]

-

4-Bromo-2,6-difluorobenzonitrile. PubChem. [Online] Available at: [Link][31]

-

2-Bromo-4,6-dinitroaniline. PubChem. [Online] Available at: [Link][32]

-

In vitro metabolism of aromatic nitriles. PubMed. [Online] Available at: [Link][33]

-

One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Nature. [Online] Available at: [Link][34]

-

Process for producing aromatic nitrile. Google Patents. [Online] Available at: [35]

-

Methods for the synthesis of aromatic nitriles via the C≡N triple bond cleavage of CN⁻. ResearchGate. [Online] Available at: [Link][36]

Sources

- 1. Solubility - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Solubility [chem.fsu.edu]

- 4. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 5. bioassaysys.com [bioassaysys.com]

- 6. researchgate.net [researchgate.net]

- 7. Video: Solubility - Concept [jove.com]

- 8. mdpi.com [mdpi.com]

- 9. enamine.net [enamine.net]

- 10. researchgate.net [researchgate.net]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. quora.com [quora.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. semanticscholar.org [semanticscholar.org]

- 18. 4-Bromo-2,6-dimethylbenzonitrile | C9H8BrN | CID 10910795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 20. dissolutiontech.com [dissolutiontech.com]

- 21. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC [pmc.ncbi.nlm.nih.gov]

- 24. journals.iucr.org [journals.iucr.org]

- 25. CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile - Google Patents [patents.google.com]

- 26. Benzonitrile, 4-bromo- [webbook.nist.gov]

- 27. spectrabase.com [spectrabase.com]

- 28. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. molnar-institute.com [molnar-institute.com]

- 30. Butanenitrile, 4-bromo- (CAS 5332-06-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 31. 4-Bromo-2,6-difluorobenzonitrile | C7H2BrF2N | CID 2756916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 32. 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 33. In vitro metabolism of aromatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]

- 35. EP0334188A2 - Process for producing aromatic nitrile - Google Patents [patents.google.com]

- 36. researchgate.net [researchgate.net]

The Dichotomous Reactivity of 4-Bromo-2,6-dinitrobenzonitrile: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 4-Bromo-2,6-dinitrobenzonitrile, a molecule of significant interest in the synthesis of complex organic scaffolds for pharmaceutical and materials science applications. The presence of a nitrile group and three powerful electron-withdrawing substituents on the aromatic ring creates a unique electronic landscape, leading to a fascinating dichotomy in its reactivity. This document will explore the activation of the nitrile group towards nucleophilic additions such as hydrolysis and reduction, while simultaneously examining the profound activation of the aromatic ring towards nucleophilic aromatic substitution (SNAr) at the bromine-bearing carbon. We will delve into the mechanistic underpinnings of these transformations, provide field-proven insights into experimental considerations, and offer detailed protocols for key reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.

Molecular Architecture and Electronic Landscape

The reactivity of this compound is fundamentally governed by the interplay of its constituent functional groups. The aromatic ring is substituted with a nitrile (-CN) group, a bromine atom (-Br), and two nitro (-NO₂) groups.

The nitrile group is inherently electron-withdrawing through both inductive and resonance effects. The two nitro groups, positioned ortho and para to the nitrile, are exceptionally potent electron-withdrawing groups, primarily through their strong resonance (-M) and inductive (-I) effects. The bromine atom also contributes to the electron-deficient nature of the ring via its inductive effect, although it can exhibit a weak resonance-donating effect.

The cumulative effect of these substituents is a highly electron-poor aromatic ring. This has two major consequences for the molecule's reactivity:

-

Enhanced Electrophilicity of the Nitrile Carbon: The strong electron withdrawal by the nitro groups significantly increases the partial positive charge on the carbon atom of the nitrile group, making it highly susceptible to attack by nucleophiles.

-

Activation of the Aromatic Ring for Nucleophilic Aromatic Substitution (SNAr): The nitro groups at the ortho and para positions effectively stabilize the negative charge of the Meisenheimer complex, a key intermediate in SNAr reactions. This dramatically increases the susceptibility of the carbon atom attached to the bromine to nucleophilic attack.[1][2]

The steric hindrance imposed by the two ortho-nitro groups on the nitrile function is another critical factor that will be discussed in the context of specific reactions.

Reactivity of the Nitrile Group

The electron-deficient nature of the nitrile group in this compound suggests a heightened reactivity towards nucleophilic addition reactions compared to unsubstituted benzonitrile.

Hydrolysis to Carboxylic Acid or Amide

The hydrolysis of nitriles to carboxylic acids or amides is a fundamental transformation in organic synthesis.[3] In the case of this compound, the presence of the dinitro groups is expected to facilitate this reaction. Under acidic conditions, the nitrile nitrogen is protonated, further enhancing the electrophilicity of the nitrile carbon for attack by a weak nucleophile like water.[4]

Causality Behind Experimental Choices:

-

Acid Catalysis: Strong acids like sulfuric acid are typically employed. The concentration of the acid can be critical. For highly deactivated nitriles, more concentrated acid may be necessary to promote the reaction.

-

Temperature: Elevated temperatures are often required to drive the hydrolysis to completion.

While specific studies on the hydrolysis of 2,6-dinitrobenzonitrile are not prevalent, the hydrolysis of 2,6-dichlorobenzonitrile has been investigated, indicating that such transformations are feasible.[5] Given the stronger electron-withdrawing nature of nitro groups compared to chloro groups, the hydrolysis of this compound is anticipated to proceed under more facile conditions.

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

-

Acid Addition: Carefully add a 1:1 mixture of concentrated sulfuric acid and water.

-